2-Nitroso-4-phenylnaphthalen-1-ol

Description

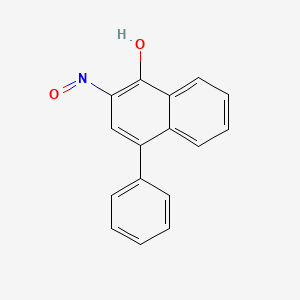

2-Nitroso-4-phenylnaphthalen-1-ol is a nitroso-substituted naphthalenol derivative characterized by a nitroso (-NO) group at the 2-position and a phenyl ring at the 4-position of the naphthalene backbone. Nitroso compounds are notable for their roles in coordination chemistry, dye synthesis, and analytical applications due to their redox activity and chromophoric properties .

Properties

CAS No. |

6624-22-2 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

2-nitroso-4-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H |

InChI Key |

QZFBEANELUTUEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-Nitroso-4-phenylnaphthalen-1-ol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₆H₁₁NO₂ | 249.27 | -NO (2), -C₆H₅ (4), -OH (1) | Enhanced steric bulk, lipophilicity |

| 4-Nitroso-1-naphthalenol (CAS 605-60-7) | C₁₀H₇NO₂ | 173.17 | -NO (4), -OH (1) | Simpler structure, higher polarity |

| 1-Nitroso-2-naphthalenol | C₁₀H₇NO₂ | 173.17 | -NO (1), -OH (2) | Positional isomer; distinct reactivity |

| 4-Fluoronaphthalen-1-ol (CAS 315-53-7) | C₁₀H₇FO | 162.16 | -F (4), -OH (1) | Electron-withdrawing substituent; altered acidity |

Key Observations :

- Steric and Electronic Effects: The phenyl group in this compound introduces steric hindrance and electron-donating resonance effects, which may stabilize the nitroso group and influence tautomerism compared to 4-Nitroso-1-naphthalenol .

- Positional Isomerism: 1-Nitroso-2-naphthalenol differs in nitroso and hydroxyl group positions, leading to distinct hydrogen-bonding networks and solubility profiles .

- Substituent Impact : Fluorine in 4-Fluoronaphthalen-1-ol increases acidity (pKa reduction) compared to nitroso derivatives, highlighting how substituent electronegativity modulates chemical behavior .

Reactivity and Stability

- Nitroso vs. Nitro Compounds: Edwards and Tate (1951) demonstrated that nitroso compounds (e.g., 4-Nitroso-1-naphthalenol) exhibit lower thermal stability but higher redox activity compared to nitro analogs (e.g., 4-Nitro-1-naphthalenol). The nitroso group readily participates in coordination with metals, making it valuable in chelation and catalysis .

- Oxidation Sensitivity : The nitroso group in this compound is prone to oxidation, forming nitro derivatives under aerobic conditions. The phenyl group may slow this process by sterically shielding the nitroso moiety.

Biological Activity

2-Nitroso-4-phenylnaphthalen-1-ol, a nitroso derivative of phenylnaphthalene, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a nitroso group attached to the 2-position of a phenylnaphthalenol framework. The biological implications of such compounds are significant in pharmacology and toxicology, particularly concerning their effects on cellular processes and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

1. Antioxidant Activity

Research indicates that nitroso compounds, including 2-nitroso derivatives, exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative damage.

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. For instance, studies have reported that derivatives of phenylnaphthalene exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, highlighting its potential as an anticancer agent. Notably, the compound's effectiveness varies across different cell lines, indicating a need for further investigation into its selectivity and mechanisms of action.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxic effects of various nitroso compounds, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibition zones comparable to conventional antibiotics, emphasizing its potential as an alternative antimicrobial agent.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.